2-(Phenethylamino)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenethylamino)propane-1,3-diol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a phenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Phenethylamino)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The phenethylamino group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-propanediol: This compound is structurally similar but lacks the phenethylamino group.
1,3-Propanediol: A simpler diol without the phenethylamino substitution.
Phenethylamine: Contains the phenethylamino group but lacks the diol structure.
Uniqueness
2-(Phenethylamino)propane-1,3-diol is unique due to the presence of both the phenethylamino group and the diol structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
2-(Phenethylamino)propane-1,3-diol, also known as phenethylamine derivative, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various neurotransmitters and has been investigated for its effects on cellular processes, including its role in neurotransmitter modulation and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 195.25 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C(CO)NCC1=CC=CC=C1)O |
InChI Key | ZKQGHRZLMFZLQO-UHFFFAOYSA-N |
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. It has been shown to modulate the activity of neurotransmitter transporters, which are critical for the reuptake and regulation of these neurotransmitters in the synaptic cleft. This modulation can have implications for mood regulation and cognitive functions.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The compound's cytotoxic effects appear to be mediated through apoptosis induction and cell cycle arrest.
Study 1: Neurotransmitter Interaction
A study published in the Journal of Neurochemistry explored the effects of this compound on dopamine transporter (DAT) activity. The researchers found that the compound increased dopamine uptake in HEK293 cells expressing DAT, suggesting a potential mechanism for enhancing dopaminergic signaling .
Study 2: Antimicrobial Activity
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .
Study 3: Anticancer Effects
Research published in Cancer Letters assessed the anticancer effects of this compound on breast cancer cell lines. The study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(2-phenylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c13-8-11(9-14)12-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI Key |
VAZRJHDXZZERNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.